Cas no 866588-35-4 (3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

3-(4-Fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the 4-fluorobenzoyl and methoxy substituents, contribute to its unique electronic and steric properties, which may enhance binding affinity and selectivity in biological systems. The compound's dihydroquinolin-4-one core offers a versatile scaffold for further functionalization, making it valuable in the development of novel therapeutic agents. Its well-defined synthetic pathway ensures consistent purity and stability, supporting rigorous experimental studies. This compound is particularly relevant for researchers exploring kinase inhibitors or modulators of cellular signaling pathways.
3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one structure
866588-35-4 structure
商品名:3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one
CAS番号:866588-35-4
MF:C25H20FNO4
メガワット:417.429010391235
CID:6347868
PubChem ID:2136289

3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

    • 3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one
    • F1604-0032
    • 866588-35-4
    • AKOS001831408
    • 3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
    • 3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxybenzyl)quinolin-4(1H)-one
    • 3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one
    • AB00674940-01
    • インチ: 1S/C25H20FNO4/c1-30-19-11-12-22-20(13-19)25(29)21(24(28)16-7-9-18(26)10-8-16)15-27(22)14-17-5-3-4-6-23(17)31-2/h3-13,15H,14H2,1-2H3
    • InChIKey: WFPZKRNIGIFBJW-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C(C1C(C2C=C(C=CC=2N(C=1)CC1C=CC=CC=1OC)OC)=O)=O

計算された属性

  • せいみつぶんしりょう: 417.13763628g/mol
  • どういたいしつりょう: 417.13763628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 687
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1604-0032-10μmol
3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866588-35-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1604-0032-2mg
3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866588-35-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1604-0032-25mg
3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866588-35-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1604-0032-20μmol
3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866588-35-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1604-0032-5μmol
3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866588-35-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1604-0032-4mg
3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866588-35-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1604-0032-10mg
3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866588-35-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1604-0032-30mg
3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866588-35-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1604-0032-5mg
3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866588-35-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1604-0032-75mg
3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866588-35-4 90%+
75mg
$208.0 2023-05-17

3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 関連文献

3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-oneに関する追加情報

Professional Introduction to 3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 866588-35-4)

The compound 3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one, identified by its CAS number 866588-35-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure and functional groups, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a fluorobenzoyl moiety and a methoxyphenylmethyl substituent contributes to its unique chemical properties, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds derived from quinoline scaffolds. Quinolines and their derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of the quinoline core in 3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one enhances its pharmacological profile, making it an attractive scaffold for drug discovery.

The fluorobenzoyl group is particularly noteworthy due to its ability to influence both the electronic and steric properties of the molecule. Fluoro substitution is a well-documented strategy in medicinal chemistry, often employed to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles. In the context of this compound, the introduction of fluorine at the 4-position of the benzoyl group likely contributes to enhanced binding interactions with biological targets, thereby increasing its therapeutic efficacy.

The methoxyphenylmethyl substituent further complements the molecular structure by providing additional hydrogen bonding opportunities and modulating lipophilicity. These features are crucial for optimizing drug-like properties such as solubility, permeability, and bioavailability. The combination of these functional groups within the quinoline framework suggests that this compound may exhibit multiple modes of action, making it a versatile tool for investigating complex biological pathways.

Recent studies have highlighted the importance of quinoline derivatives in addressing emerging therapeutic challenges. For instance, research has demonstrated that modifications at the C3 position of the quinoline core can significantly alter biological activity. The compound in question retains this strategic position for functionalization while incorporating additional moieties that enhance its pharmacological potential. This design approach aligns with current trends in drug development, where targeted modifications are employed to achieve high selectivity and potency.

The synthesis of 3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the quinoline core followed by selective functionalization at various positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the desired substituents with high precision.

Evaluation of this compound's biological activity has been conducted using both in vitro and in vivo models. Preliminary data indicate that it exhibits promising interactions with enzymes and receptors relevant to several diseases. Notably, its ability to modulate pathways associated with inflammation and cancer has been observed in early-stage studies. These findings underscore its potential as a lead compound for further development into therapeutic agents.

The incorporation of computational methods into drug discovery has accelerated the identification of promising candidates like this one. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before experimental validation. The use of virtual screening platforms has enabled rapid assessment of thousands of compounds, streamlining the process of selecting those most likely to succeed in clinical trials.

In conclusion, 3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 866588-35-4) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset for ongoing research efforts aimed at developing novel therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing complex medical challenges.

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